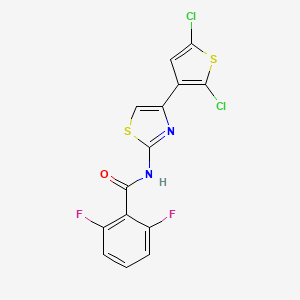

1-(2,2-Difluoroethyl)indole-6-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

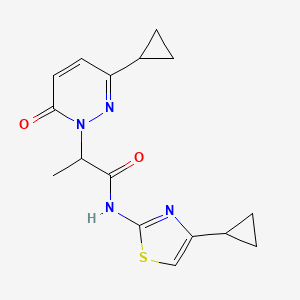

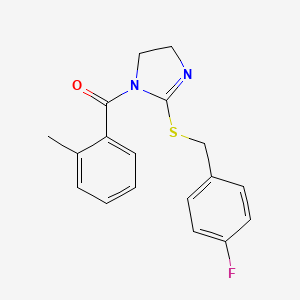

1-(2,2-Difluoroethyl)-1H-indole-6-carboxylic acid is a chemical compound with the CAS Number: 1340503-49-2 . It has a molecular weight of 225.19 . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for 1-(2,2-Difluoroethyl)-1H-indole-6-carboxylic acid is 1S/C11H9F2NO2/c12-10(13)6-14-4-3-7-1-2-8(11(15)16)5-9(7)14/h1-5,10H,6H2,(H,15,16) .Physical And Chemical Properties Analysis

1-(2,2-Difluoroethyl)-1H-indole-6-carboxylic acid is a powder at room temperature . It has a molecular weight of 225.19 .Aplicaciones Científicas De Investigación

Protein Conformation Regulation

1-(2,2-Difluoroethyl)indole-6-carboxylic acid, a derivative of indole carboxylic acid, has been studied in the context of protein conformation regulation. For instance, Tiefenbrunn et al. (2013) investigated indole-6-carboxylic acid (1F1) and its binding in the flap site of HIV protease. This study revealed that the binding of such fragments can influence the conformation of HIV protease, indicating potential applications in protein structure research and drug design (Tiefenbrunn et al., 2013).

Chemical Stability and Reactivity

Indole-2-carboxylic acid and its derivatives, which are structurally related to this compound, have been noted for their chemical stability and reactivity. Murakami (1987) discussed how these compounds are more stable than usual indoles under acid and oxidation conditions, while still being reactive at certain positions. This property is essential for various synthetic applications in chemistry (Murakami, 1987).

Antibacterial and Antifungal Activities

Compounds derived from indole carboxylic acids have been studied for their biological activities. Raju et al. (2015) synthesized a series of indole-2-carboxylic acid derivatives and tested them for antibacterial and antifungal activities. These compounds exhibited significant antibacterial and moderate antifungal properties, suggesting potential applications in developing new antimicrobial agents (Raju et al., 2015).

Electrochemical and Photophysical Properties

Indole carboxylic acids and their derivatives also show promising electrochemical and photophysical properties. Li et al. (2019) prepared poly(indole-6-carboxylic acid) vertical nanowire arrays and demonstrated their good electrochromic and capacitive performance. Such materials can be applied in energy storage and utilization, such as in smart windows with energy storage functions (Li et al., 2019).

Safety and Hazards

Direcciones Futuras

Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . Therefore, future research may focus on the development of new synthesis methods and the exploration of the biological activities of indole derivatives.

Propiedades

IUPAC Name |

1-(2,2-difluoroethyl)indole-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F2NO2/c12-10(13)6-14-4-3-7-1-2-8(11(15)16)5-9(7)14/h1-5,10H,6H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INNWLLCIYIWCFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2CC(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(1-benzofuran-2-yl)-6-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B2700399.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(9-methyl-6,9-diazaspiro[4.5]decan-6-yl)prop-2-en-1-one](/img/structure/B2700408.png)

![2-((3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2700410.png)

![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2,4-dimethylbenzamide](/img/structure/B2700415.png)

![2-[[1-(4-Fluoro-3-methylphenyl)sulfonylpiperidin-4-yl]methoxy]pyrimidine](/img/structure/B2700419.png)